molecular formula C16H22N4O2S2 B2982675 N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1207036-56-3

N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2982675
CAS No.: 1207036-56-3
M. Wt: 366.5
InChI Key: YFSDKQPQHPVFKJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H22N4O2S2 and its molecular weight is 366.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methoxyethyl)-4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-22-10-5-17-15(21)19-6-8-20(9-7-19)16-18-13-4-3-12(23-2)11-14(13)24-16/h3-4,11H,5-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSDKQPQHPVFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C16H20N4O2SC_{16}H_{20}N_4O_2S

It features a piperazine ring, a benzo[d]thiazole moiety, and a methoxyethyl substituent, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nitric Oxide Synthase (NOS) : Research indicates that derivatives of piperazine can selectively inhibit neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative diseases. For instance, compounds similar to this compound have shown significant nNOS inhibition in cellular assays, enhancing cell survival under oxidative stress conditions .
  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics. It binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis .

Biological Activity Data

Activity Effect Reference
nNOS Inhibition>95% cell survival in HEK 293 cells
CytotoxicityInduces apoptosis in cancer cells
Neuroprotective EffectsImproves motor functions in animal models

Case Studies

  • Neuroprotection in Parkinson's Disease Models : In studies involving 6-hydroxydopamine (6-OHDA) induced lesions in rats, the compound demonstrated neuroprotective effects by increasing dopamine levels and reducing glutamate toxicity. This suggests potential therapeutic applications for neurodegenerative disorders .
  • Antitumor Efficacy : In vivo studies with xenograft models showed that related compounds could significantly reduce tumor growth without causing neurotoxicity, indicating a favorable safety profile for further development .

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